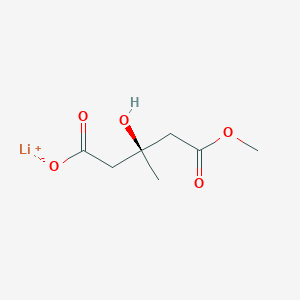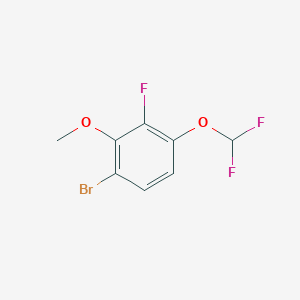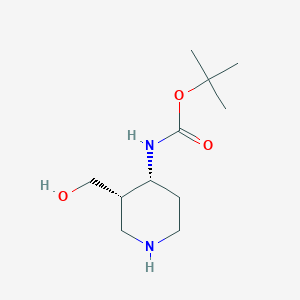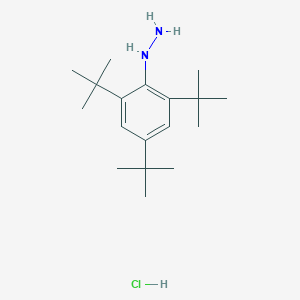
(2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C18H32N2·HCl. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 2,4,6-tri-tert-butylphenyl group. This compound is known for its steric bulk due to the presence of three tert-butyl groups, which significantly influence its chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride typically involves the reaction of 2,4,6-tri-tert-butylphenyl chloride with hydrazine. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Scientific Research Applications
(2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted hydrazines.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of (2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride involves its ability to donate electrons and participate in redox reactions. The steric bulk of the tert-butyl groups influences its reactivity and interaction with molecular targets. The compound can interact with free radicals, thereby exhibiting antioxidant properties. Additionally, it can form stable complexes with metal ions, which may play a role in its biological activities.
Comparison with Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the hydrazine moiety.
2,4-Di-tert-butyl-6-methylphenylhydrazine: Similar steric bulk but different substitution pattern.
Hydrazine: The parent compound without the bulky phenyl group.
Uniqueness: (2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride is unique due to the presence of the tri-tert-butylphenyl group, which provides significant steric hindrance This steric bulk influences its reactivity, making it less prone to certain side reactions and enhancing its stability in various chemical environments
Properties
Molecular Formula |
C18H33ClN2 |
|---|---|
Molecular Weight |
312.9 g/mol |
IUPAC Name |
(2,4,6-tritert-butylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C18H32N2.ClH/c1-16(2,3)12-10-13(17(4,5)6)15(20-19)14(11-12)18(7,8)9;/h10-11,20H,19H2,1-9H3;1H |
InChI Key |
ZMIQTWUZELGASW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NN)C(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B13343639.png)
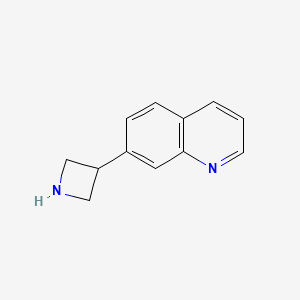
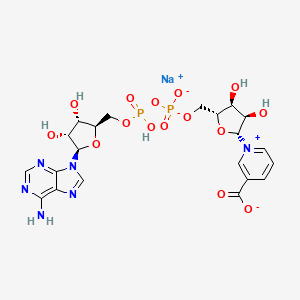
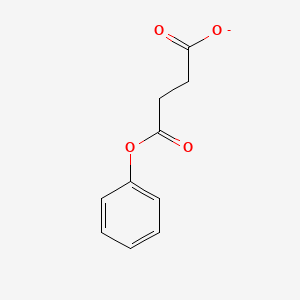
![Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B13343648.png)
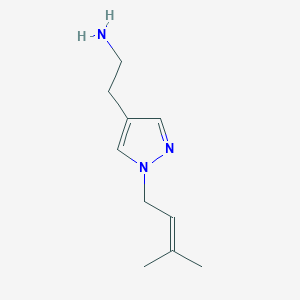
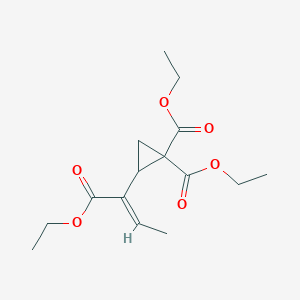
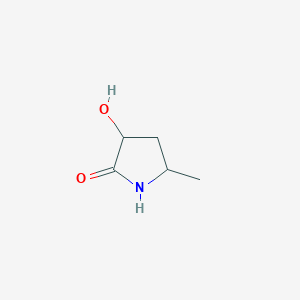
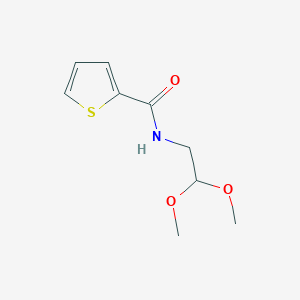
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13343668.png)
![1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine](/img/structure/B13343677.png)
